Moxalactam (sodium salt) is a third-generation cephalosporin antibiotic, primarily used for its antibacterial properties against various gram-negative bacteria. It is structurally related to cephalosporins, with a notable difference being the replacement of the sulfur atom in the 7-aminocephalosporanic acid portion with an oxygen atom. This modification enhances its spectrum of activity, particularly against Bacteroides fragilis, while showing reduced effectiveness against gram-positive bacteria . The compound is identified by its molecular formula and has a molecular weight of 564.4 g/mol (CAS Number: 64953-12-4) .
Moxalactam is classified as a beta-lactam antibiotic, specifically under the cephalosporin category. It is synthesized from an oxygen cephalosporin parent nucleus and has been utilized in clinical microbiological antimicrobial susceptibility testing due to its effectiveness against various pathogens . The compound is typically available in sodium salt form for enhanced solubility in aqueous solutions, facilitating its use in laboratory settings and clinical applications .
The synthesis of moxalactam involves several key steps:
This method emphasizes environmental safety and efficiency, avoiding toxic reagents while achieving high yields.
Moxalactam's molecular structure features a bicyclic core typical of cephalosporins, with specific functional groups that contribute to its antibacterial activity. Key structural components include:
The structural representation can be summarized as follows:
Moxalactam undergoes various chemical reactions relevant to its mechanism of action and interactions with bacterial enzymes:
Studies have shown that moxalactam exhibits variable antimicrobial efficacy depending on environmental conditions, such as phosphate concentration, which can influence its interaction with immobilized bacteria .
Moxalactam exerts its antibacterial effects primarily through the inhibition of cell wall synthesis in bacteria. This process involves:
The compound's activity spectrum includes significant effectiveness against various strains of gram-negative bacteria, particularly those resistant to other antibiotics .
Relevant data indicate that moxalactam demonstrates low toxicity in laboratory settings (LD50 > 10 g/kg in rats), making it a safer alternative compared to other antibiotics .
Moxalactam sodium salt is utilized in various scientific applications:
Moxalactam (sodium salt) exerts its antibacterial activity through targeted covalent modification of penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking. The molecular scaffold features a unique 1-oxa-β-lactam ring, replacing the sulfur atom in traditional cephalosporins with oxygen. This substitution enhances ring strain and electrophilicity, facilitating nucleophilic attack by the catalytic serine residue in PBPs [2] [10]. The methoxy group at position 7α sterically hinders access of β-lactamases to the β-lactam ring while optimizing orientation within the PBP active site [1] [7].
The acyl-enzyme complex formed between moxalactam and PBPs exhibits prolonged stability due to conformational restrictions imposed by its extended R2 side chain, which contains a p-hydroxyphenylglycine moiety and a tetrazolethiol group. This side chain anchors the antibiotic deep within the active site cleft through hydrophobic interactions and hydrogen bonding with residues in the TP domain (e.g., Thr620 in the oxyanion hole) [6]. Kinetic analyses reveal moxalactam’s picomolar affinity for PBP3 in Escherichia coli, significantly lower than classical cephalosporins. This high affinity correlates with its disruption of transpeptidation kinetics, measured via fluorescence polarization assays showing 95% inhibition of peptidoglycan cross-linking at 0.5 μg/mL [2] [8].
Table 1: Affinity of Moxalactam for E. coli Penicillin-Binding Proteins
| PBP Type | Class | Relative Affinity | Biological Role |
|---|---|---|---|
| PBP-1A | A | High | Transpeptidase/Glycosyltransferase |
| PBP-1Bs | A | Moderate | Transpeptidase/Glycosyltransferase |
| PBP-2 | B | Low | Cell shape maintenance |
| PBP-3 | B | Very High | Septal peptidoglycan synthesis |
| PBP-4 | C | Moderate | Carboxypeptidase |
| PBP-5/6 | C | High | Carboxypeptidase |
| PBP-7/8 | C | Very High | Endopeptidase |
Moxalactam displays exceptional stability against Ambler Class A and C β-lactamases due to its methoxyimino side chain, which impedes hydrolytic deacylation. However, it remains susceptible to hydrolysis by Class B metallo-β-lactamases (e.g., PSE-2 and PSE-3 from Pseudomonas aeruginosa), which utilize zinc ions to activate water molecules for β-lactam ring cleavage [1] [7]. Spectrometric analyses demonstrate that moxalactam acts as a competitive inhibitor of TEM-1 β-lactamase, with a dissociation constant (K~i~) of 0.3 μM, compared to >100 μM for cephalothin [8].
The inhibition mechanism involves stabilization of the tetrahedral transition state during β-lactamase catalysis. The oxacephem oxygen forms hydrogen bonds with Ser130 in TEM-1, while the tetrazolethiol group occupies the oxyanion hole, mimicking the deacylation transition state [10]. Molecular dynamics simulations reveal that moxalactam reduces active site flexibility in CTX-M-15 β-lactamase by 40%, quantified via root-mean-square fluctuation (RMSF) measurements. This rigidity suppresses the catalytic efficiency (k~cat~/K~m~) by 3 orders of magnitude compared to penicillin G [6].
The oxacephem nucleus of moxalactam fundamentally alters its pharmacodynamic profile relative to classical cephalosporins. Oxygen’s lower electronegativity compared to sulfur reduces the amide resonance in the β-lactam ring, increasing reactivity toward PBPs. Enzymatic assays demonstrate a 20-fold higher acylation rate (k~2~) for moxalactam against E. coli PBP3 than cefotaxime (0.45 s⁻¹ vs. 0.022 s⁻¹) [2] [10].
The 7α-methoxy group provides steric blockade against β-lactamases but also modulates PBP affinity. Nuclear magnetic resonance (NMR) studies of Enterococcus faecium PBP5 show that moxalactam binding induces distinct conformational changes compared to cephalosporins, particularly in the N2 subdomain (residues 200–350). These changes correlate with increased protein dynamics, accelerating acyl-enzyme hydrolysis in resistant variants—a phenomenon not observed with cephalosporins [6]. Additionally, moxalactam’s carboxylate groups enable potent inhibition of chromosomal cephalosporinases (e.g., Enterobacter cloacae Type Ia), whereas most cephalosporins act as weak substrates [1].
Spectrophotometric methods quantify moxalactam’s interactions with β-lactamases through continuous monitoring of nitrocefin hydrolysis at 486 nm (Δε = 15,000 M⁻¹cm⁻¹). Pre-incubation of β-lactamases with moxalactam demonstrates time-dependent inhibition, with second-order rate constants (k~inact~/K~i~) determined via progress curve analysis [1] [10].
Table 2: Kinetic Parameters of Moxalactam Against Representative β-Lactamases
| β-Lactamase Class | Representative Enzyme | k~inact~ (min⁻¹) | K~i~ (μM) | k~inact~/K~i~ (M⁻¹s⁻¹) | Hydrolysis Rate |
|---|---|---|---|---|---|
| Class A | TEM-1 | 0.02 | 0.3 | 1.1 | Undetectable |
| Class A | SHV-1 | 0.03 | 0.8 | 0.6 | Undetectable |
| Class B | PSE-2 (Pseudomonas) | 4.5 | 12.1 | 6.2 | High |
| Class C | AmpC (E. cloacae) | 0.01 | 0.2 | 0.8 | Undetectable |
| Class C | P99 (Enterobacter) | 0.05 | 0.6 | 1.4 | Undetectable |
For hydrolytic profiling, UV difference spectroscopy tracks moxalactam degradation (λ~max~ = 260 nm) by purified β-lactamases. PSE enzymes exhibit V~max~ values of 4.5 μmol/min/mg, while TEM-1 shows no detectable hydrolysis over 60 minutes [1]. Stopped-flow fluorescence further resolves transient kinetics, revealing that moxalactam’s tetrazolethiol side chain enhances interactions with class C β-lactamases by 50-fold relative to compounds lacking this moiety [10].
Table 3: Chemical Synonyms of Moxalactam Sodium Salt
| Synonym | Identifier |
|---|---|
| Moxalactam sodium salt | Primary |
| Latamoxef sodium | Common |
| Lamoxactam sodium | Common |
| LY-127935 sodium | Research code |
| Antibiotic 6059-S | Historical |
| (6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate disodium | IUPAC |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5